molecular formula C10H11Cl2NO B1523116 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1152598-46-3

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B1523116
CAS No.: 1152598-46-3
M. Wt: 232.1 g/mol
InChI Key: OKOKIKPWTOMPEX-UHFFFAOYSA-N
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Description

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is an organic compound belonging to the class of benzoxepines This compound is characterized by the presence of two chlorine atoms at the 8th and 9th positions, and an amine group at the 5th position of the tetrahydro-1-benzoxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the chlorination of a suitable precursor followed by amination. One common method involves the reaction of 2,3,4,5-tetrahydro-1-benzoxepin with chlorine gas under controlled conditions to introduce the chlorine atoms at the 8th and 9th positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amine derivatives are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific substitution pattern and the presence of the benzoxepin ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4,8H,1-2,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOKIKPWTOMPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152598-46-3
Record name 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 3
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Reactant of Route 5
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Reactant of Route 6
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

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